molecular formula C25H20ClN5O B11214050 N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11214050
M. Wt: 441.9 g/mol
InChI Key: OSMCIUUYVIEFAM-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms. This core is linked to various aromatic groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials One common method involves the cyclization of appropriate hydrazine derivatives with suitable aldehydes or ketones to form the pyrazole ring

For example, the synthesis might begin with the reaction of 4-chlorophenol with 4-nitrobenzaldehyde to form 4-(4-chlorophenoxy)benzaldehyde. This intermediate can then undergo a cyclization reaction with 2,4-dimethylphenylhydrazine to form the pyrazole ring. The final step involves the condensation of the pyrazole intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce halogen, nitro, or alkyl groups into the aromatic rings.

Scientific Research Applications

N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties. It has shown potential in preclinical studies for the treatment of various cancers and viral infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by competing with ATP for binding to the kinase active site, thereby blocking phosphorylation events essential for cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Phenylpyrazoles: Compounds with a phenyl group attached to a pyrazole ring, known for their insecticidal and pharmaceutical applications.

    Phenoxypyrimidines: Compounds with a phenoxy group attached to a pyrimidine ring, studied for their herbicidal and medicinal properties.

Uniqueness

N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of aromatic groups and the pyrazolo[3,4-d]pyrimidine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H20ClN5O

Molecular Weight

441.9 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C25H20ClN5O/c1-16-3-12-23(17(2)13-16)31-25-22(14-29-31)24(27-15-28-25)30-19-6-10-21(11-7-19)32-20-8-4-18(26)5-9-20/h3-15H,1-2H3,(H,27,28,30)

InChI Key

OSMCIUUYVIEFAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC5=CC=C(C=C5)Cl)C

Origin of Product

United States

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